N-(2,5-dimethylphenyl)-3-hydroxybenzamide
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Overview
Description
N-(2,5-dimethylphenyl)-3-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,5-dimethylphenyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-hydroxybenzamide typically involves the reaction of 2,5-dimethylaniline with 3-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-3-hydroxybenzoic acid
- N-(2,5-dimethylphenyl)-3-methoxybenzamide
- N-(2,5-dimethylphenyl)-4-hydroxybenzamide
Uniqueness
N-(2,5-dimethylphenyl)-3-hydroxybenzamide is unique due to the specific positioning of the hydroxyl group at the 3-position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-7-11(2)14(8-10)16-15(18)12-4-3-5-13(17)9-12/h3-9,17H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBHHCPLOVBVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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